Phenol, 2,2'-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is a complex organic compound with the molecular formula C30H50N4O2S2 and a molecular weight of 562.885 . This compound is characterized by the presence of phenol groups and a long chain containing sulfur and nitrogen atoms, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- typically involves multi-step organic reactions. One common method includes the reaction of phenol derivatives with a suitable diamine and a sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common in monitoring the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- involves its interaction with various molecular targets:
Molecular Targets: The phenol groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may exert its effects through oxidative stress pathways, modulating the levels of reactive oxygen species (ROS) and influencing cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: Similar in structure but lacks the sulfur atoms present in Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis-.
Bis(salicylaldehyde)ethylenediamine: Another related compound with a simpler structure and different functional groups.
Uniqueness
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is unique due to its long chain containing both sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
97125-00-3 |
---|---|
Molekularformel |
C30H50N4O2S2 |
Molekulargewicht |
562.9 g/mol |
IUPAC-Name |
2-[[6-[2-[2-[6-[(2-hydroxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethylamino]hexylamino]methyl]phenol |
InChI |
InChI=1S/C30H50N4O2S2/c35-29-15-7-5-13-27(29)25-33-19-11-3-1-9-17-31-21-23-37-38-24-22-32-18-10-2-4-12-20-34-26-28-14-6-8-16-30(28)36/h5-8,13-16,31-36H,1-4,9-12,17-26H2 |
InChI-Schlüssel |
KCCRQRMNWRIRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.